3-(3-(Trifluorometil)fenil)propanonitrilo

Descripción general

Descripción

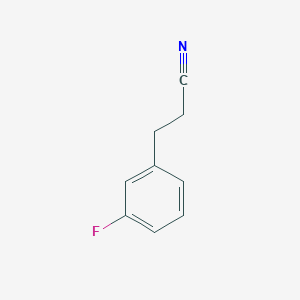

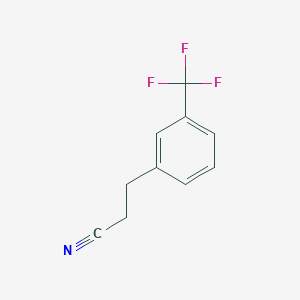

“3-(3-(Trifluoromethyl)phenyl)propanenitrile” is a chemical compound with the molecular formula C10H8F3N . It is also known by other synonyms such as “3- (3- (trifluoromethyl)phenyl)propanenitrile”, “3- [3- (trifluoromethyl)phenyl]propanenitrile”, and "3- (3-Trifluoromethyl-phenyl)-propionitrile" .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. One of the methods includes the oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . This method has been used to construct carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .Molecular Structure Analysis

The molecular structure of “3-(3-(Trifluoromethyl)phenyl)propanenitrile” has been characterized by various techniques such as IR, 1 H NMR, 13 C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis

The trifluoromethyl group in “3-(3-(Trifluoromethyl)phenyl)propanenitrile” is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . The compound undergoes various chemical reactions, including oxidative trifluoromethylation and trifluoromethylthiolation reactions .Physical and Chemical Properties Analysis

The molecular weight of “3-(3-(Trifluoromethyl)phenyl)propanenitrile” is 199.17 g/mol . It has a topological polar surface area of 23.8 Ų . Other computed properties include XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, and rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Ciencia de Materiales Síntesis de Polímeros

La capacidad del compuesto para participar en procesos en cascada, como la combinación de la reacción de acoplamiento cruzado de Heck con la hidrogenación del doble enlace carbono-carbono, sugiere su uso en la creación de nuevos polímeros con propiedades específicas como mayor resistencia o resistencia química .

Síntesis Química Diseño de Catalizadores

Su grupo trifluorometil podría utilizarse en el diseño de catalizadores para reacciones específicas, mejorando potencialmente la eficiencia y la selectividad en las rutas sintéticas .

Proteómica Estudios de Interacción de Proteínas

Disponible para su compra como producto especializado para investigación proteómica, este compuesto puede utilizarse para estudiar las interacciones y funciones de las proteínas dentro de los sistemas biológicos .

Química Orgánica Intermedio para la Síntesis

Como intermedio en la síntesis orgánica, podría utilizarse para crear diversos compuestos orgánicos con posibles aplicaciones en múltiples campos, incluida la agricultura y la fabricación de colorantes .

Química Analítica Estándares Cromatográficos

Debido a su estructura química única, podría utilizarse como estándar o compuesto de referencia en el análisis cromatográfico, ayudando a la identificación y cuantificación de compuestos similares .

Safety and Hazards

The compound is combustible and harmful if swallowed . It is toxic in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Mecanismo De Acción

Target of Action

The primary target of 3-(3-(Trifluoromethyl)phenyl)propanenitrile is the serotonergic system . This system is involved in various physiological processes, including mood regulation, and is often a target for antidepressant drugs .

Mode of Action

The compound interacts with the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors .

Biochemical Pathways

The compound’s action on the serotonergic system affects the biochemical pathways associated with serotonin production and signaling . This can lead to changes in mood and behavior, which may explain the observed antidepressant-like effects .

Result of Action

The result of the compound’s action is an antidepressant-like effect in mice . This effect was observed in both the forced swimming test (FST) and tail suspension test (TST), which are commonly used to assess antidepressant activity .

Análisis Bioquímico

Biochemical Properties

3-(3-(Trifluoromethyl)phenyl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 3-(3-(Trifluoromethyl)phenyl)propanenitrile to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of 3-(3-(Trifluoromethyl)phenyl)propanenitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(3-(Trifluoromethyl)phenyl)propanenitrile has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 3-(3-(Trifluoromethyl)phenyl)propanenitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various cellular pathways, ultimately affecting cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-(Trifluoromethyl)phenyl)propanenitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-(Trifluoromethyl)phenyl)propanenitrile remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(3-(Trifluoromethyl)phenyl)propanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

3-(3-(Trifluoromethyl)phenyl)propanenitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of 3-(3-(Trifluoromethyl)phenyl)propanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-(3-(Trifluoromethyl)phenyl)propanenitrile is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFANOZTLIFBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440340 | |

| Record name | 3-[3-(trifluoromethyl)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95096-06-3 | |

| Record name | 3-[3-(trifluoromethyl)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

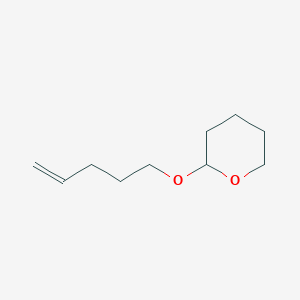

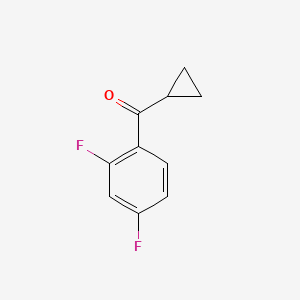

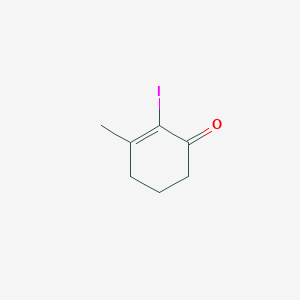

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

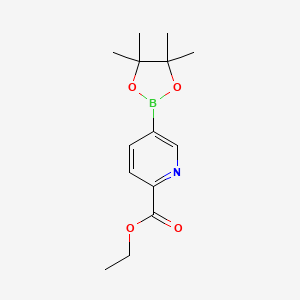

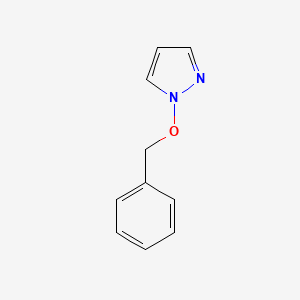

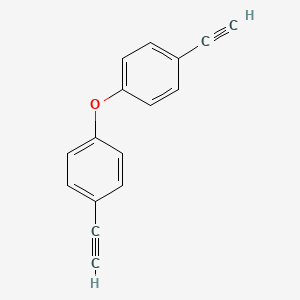

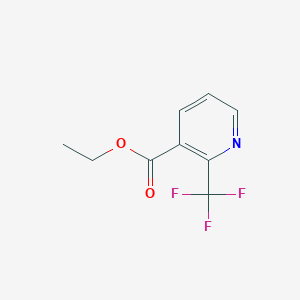

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)

![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)

![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)